Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Description
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate are currently unknown. This compound is a member of the pyrrolopyridine family , which has been associated with a wide range of pharmacological activities . .
Mode of Action
As a member of the pyrrolopyridine family, it may interact with its targets in a manner similar to other compounds in this family . .
Biochemical Pathways
Pyrrolopyridines have been associated with a variety of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
The compound is slightly soluble (4.7 g/L at 25 ºC) , which may impact its bioavailability
Biochemical Analysis
Biochemical Properties
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form hydrogen bonds with specific sites on tubulin, a protein that is crucial for cell division . These interactions can influence the stability and function of tubulin, thereby affecting cellular processes such as mitosis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can disrupt microtubule dynamics, leading to changes in cell morphology and function . Additionally, it may influence the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in cellular functions. For instance, its interaction with tubulin can inhibit tubulin polymerization, thereby affecting microtubule formation and stability . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at 2-8°C . Long-term exposure to the compound may lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . Determining the optimal dosage is essential for maximizing its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with tubulin can influence the metabolism of microtubules, which are essential for maintaining cell structure and function . Additionally, it may affect the levels of metabolites involved in cell cycle regulation and apoptosis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSNQCNXVJXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161418 | |
Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-57-5, 236406-56-7 | |
Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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